molecular formula C12H17N B12960003 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-

1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)-

Cat. No.: B12960003
M. Wt: 175.27 g/mol
InChI Key: NPHWEMNGZGNWMP-UHFFFAOYSA-N
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Description

1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- is an organic compound with the molecular formula C12H17N. It belongs to the class of compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This compound is characterized by its unique structure, which includes an indene backbone with an amine group attached to it. The presence of the isopropyl group at the 4-position of the indene ring adds to its distinct chemical properties .

Preparation Methods

The synthesis of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst. Another approach is the reductive amination of the corresponding ketone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- undergoes various chemical reactions, including:

Major products formed from these reactions include imines, nitriles, hydrocarbons, and substituted amines or amides, depending on the reaction conditions and reagents used .

Scientific Research Applications

1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- can be compared with other similar compounds such as:

The uniqueness of 1H-Inden-1-amine, 2,3-dihydro-4-(1-methylethyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-propan-2-yl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H17N/c1-8(2)9-4-3-5-11-10(9)6-7-12(11)13/h3-5,8,12H,6-7,13H2,1-2H3

InChI Key

NPHWEMNGZGNWMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1CCC2N

Origin of Product

United States

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